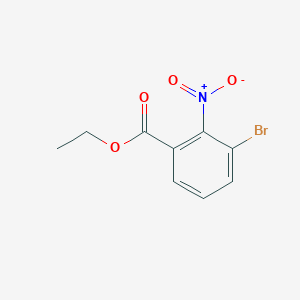

Ethyl 3-bromo-2-nitrobenzoate

Description

Ethyl 3-bromo-2-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at the 3-position and a nitro group at the 2-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nitro group enhances the reactivity of the adjacent bromine atom toward nucleophilic substitution, making it valuable for constructing complex molecules. Its ethyl ester moiety improves solubility in organic solvents, facilitating its use in multi-step syntheses .

Properties

Molecular Formula |

C9H8BrNO4 |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

ethyl 3-bromo-2-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 |

InChI Key |

HPTMOAFFIHTRDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of ethyl benzoate. The typical synthetic route includes:

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Reduction: Ethyl 3-bromo-2-aminobenzoate.

Ester Hydrolysis: 3-bromo-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-nitrobenzoate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: As a building block for the synthesis of novel materials with specific properties.

Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-nitrobenzoate in chemical reactions involves the electrophilic nature of the bromine and nitro substituents, which can undergo nucleophilic attack. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic substitution. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

Ethyl 3-bromo-2-nitrobenzoate belongs to a family of nitro-substituted benzoate esters. Its reactivity and applications differ significantly from analogs due to the unique positioning of substituents:

Key Comparisons:

Lacks a halogen for cross-coupling reactions. Applications: Common in UV-absorbing materials and as a reference standard in spectroscopy .

Ethyl 4-tert-butyl-3-iodobenzoate: Substituents: Bulky tert-butyl group at 4-position and iodine at 3-position. Applications: Intermediate in medicinal chemistry for bulky aromatic systems .

Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate: Substituents: Bromine on a para-substituted phenyl ring and nitro group on a butanoate chain. Reactivity: Used in organocatalytic Michael additions to synthesize chiral intermediates. The bromine here is part of a larger aryl system, enabling asymmetric catalysis .

Physical and Chemical Properties

A comparative analysis of molecular parameters and applications is summarized below:

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| This compound | C₉H₈BrNO₄ | Br (3), NO₂ (2) | Intermediate for nucleophilic substitution reactions; agrochemical synthesis |

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | NO₂ (4) | UV stabilizers; spectroscopic calibration |

| Ethyl 4-tert-butyl-3-iodobenzoate | C₁₃H₁₇IO₂ | I (3), tert-butyl (4) | Sterically hindered coupling reactions; drug discovery |

| Ethyl 4-nitrocinnamate | C₁₁H₁₁NO₄ | NO₂ (4), vinyl linkage | Polymer chemistry; photoactive materials |

| Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate | C₂₀H₁₉BrNO₅ | Br (4-phenyl), NO₂ (butanoate) | Chiral synthesis; asymmetric catalysis |

Biological Activity

Ethyl 3-bromo-2-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a nitro group, and an ethyl ester functional group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 246.07 g/mol. The unique arrangement of substituents on the benzene ring contributes to its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its functional groups, which can interact with various molecular targets:

- Nitro Group : Can participate in redox reactions, potentially leading to oxidative stress in pathogens or cancer cells.

- Bromine Atom : May engage in halogen bonding interactions with biological targets, affecting enzyme activity or receptor binding.

These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects such as antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives often exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study highlighted that similar nitrobenzoate compounds inhibited bacterial growth through mechanisms involving oxidative stress and membrane disruption .

Anticancer Activity

Nitrobenzoate-derived compounds have been reported to possess anticancer properties. For instance, this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The compound's ability to interfere with tubulin polymerization has been noted as a mechanism for its anticancer effects .

Case Studies

-

Vascular Development Study :

A study investigated the effects of nitrobenzoate-derived compounds on vascular development using zebrafish models. This compound was included in the screening for its antiangiogenic properties. Results indicated that it could impair vascular development, suggesting potential therapeutic applications in treating diseases characterized by abnormal angiogenesis . -

Enzyme Interaction Studies :

Another study focused on enzyme interactions where this compound was used as a probe in biochemical assays. The compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways, indicating its potential use in drug development targeting metabolic disorders .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Induces oxidative stress |

| Anticancer | Inhibits tubulin polymerization | |

| Nitrobenzoate Compound X8 | Antiangiogenic | Impairs endothelial cell mobility |

| Ethyl 3-bromo-5-fluoro-4-nitrobenzoate | Enzyme inhibition | Alters enzyme activity through binding |

Q & A

Q. What spectroscopic techniques are recommended for characterizing Ethyl 3-bromo-2-nitrobenzoate, and how can data inconsistencies be resolved?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., nitro C–N stretch at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) and bromine-related vibrations. Compare with literature data for nitrobenzoate derivatives .

- NMR Spectroscopy :

- ¹H NMR : Assign aromatic protons (split due to nitro and bromine substituents) and ethyl group signals (triplet for CH₂, quartet for CH₃).

- ¹³C NMR : Confirm ester carbonyl (~165 ppm), nitro-substituted carbons (~140-150 ppm), and brominated aromatic carbons.

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions via single-crystal analysis .

- Resolving Inconsistencies : Cross-validate with multiple techniques (e.g., IR vs. NMR for functional groups) and assess purity via HPLC or elemental analysis.

Q. Table 1: Key Spectroscopic Signatures

| Technique | Expected Peaks/Shifts | Functional Group Assignment |

|---|---|---|

| FT-IR | 1720 cm⁻¹, 1520 cm⁻¹, 1340 cm⁻¹ | Ester C=O, NO₂ asymmetric/symmetric stretch |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), δ 4.4 (q, 2H), δ 7.5–8.2 (m, 3H) | Ethyl CH₃, CH₂, aromatic protons |

| ¹³C NMR | δ 165 (C=O), ~140–150 (C–Br, C–NO₂) | Substituent effects on aromatic ring |

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation in solvents like ethyl acetate or dichloromethane.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.

- Refinement : Apply SHELXL (via SHELX suite) for structure solution and refinement. Key steps:

- Validation : Check R-factor (<5%), residual electron density, and CIF file compliance with IUCr standards.

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) using crystallographic data.

- Computational Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions.

- Energy Calculations : Estimate bond strengths via DFT (e.g., B3LYP/6-31G**) to compare intra- vs. intermolecular H-bonds .

Q. Table 2: Example Hydrogen Bond Parameters

| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Graph Set | Interaction Type |

|---|---|---|---|---|

| O(ester)–H···O(nitro) | 2.85 | 165 | R₂²(8) | Intermolecular |

| C–Br···O(nitro) | 3.30 | 155 | - | Halogen bonding |

Q. What experimental design principles optimize the synthesis of this compound?

Methodological Answer:

- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst) to maximize yield.

- Solvent Selection : Use green solvents like ethyl lactate (high polarity, low toxicity) to improve solubility and reaction efficiency .

- Mechanistic Insights : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., nitration vs. esterification).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate pure product.

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS).

- Identify electrophilic sites (e.g., C–Br bond) for SNAr reactions.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess transition-state stability .

- NBO Analysis : Quantify charge transfer between nitro groups and aromatic ring to explain directing effects.

Q. How should researchers address contradictions in thermal stability data for nitrobenzoate derivatives?

Methodological Answer:

- Thermal Analysis : Conduct TGA-DSC under inert atmosphere to decompose/identify degradation steps.

- Control Experiments : Replicate studies with strict purity controls (e.g., HPLC >99%) to exclude impurity effects.

- Statistical Validation : Use ANOVA to compare datasets and identify outliers caused by instrumental variability.

Q. Table 3: Thermal Stability Parameters

| Compound | TGA Onset (°C) | DSC Peak (°C) | Decomposition Pathway |

|---|---|---|---|

| This compound | 210 | 215 (exothermic) | Ester cleavage → NO₂ release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.